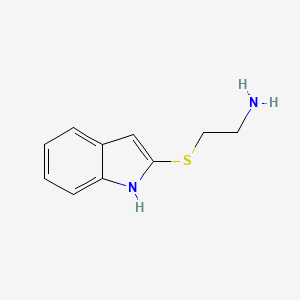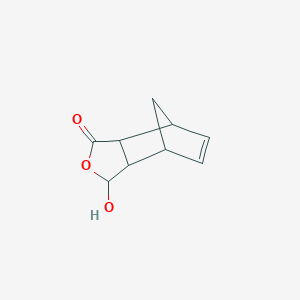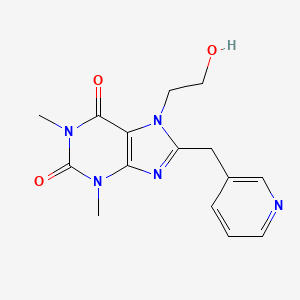
5-bromo-2-tert-butylpyridin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-2-tert-butylpyridin-4-amine is a heterocyclic organic compound with the molecular formula C9H13BrN2. It is a derivative of pyridine, characterized by the presence of a bromine atom at the third position, an amino group at the fourth position, and a tert-butyl group at the sixth position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-tert-butylpyridin-4-amine typically involves the bromination of 4-amino-6-tert-butylpyridine. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the pyridine ring in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity and selectivity of the bromination .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production. The use of automated systems and advanced analytical techniques would help in monitoring the reaction progress and ensuring the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5-bromo-2-tert-butylpyridin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions.
Major Products Formed
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Oxidation Products: Nitro derivatives or other oxidized forms.
Reduction Products: Corresponding amines or other reduced forms.
Coupling Products: Biaryl compounds or other coupled products.
Applications De Recherche Scientifique
5-bromo-2-tert-butylpyridin-4-amine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.
Material Science: It can be used in the synthesis of novel materials with specific properties.
Catalysis: It may act as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the process
Mécanisme D'action
The mechanism of action of 5-bromo-2-tert-butylpyridin-4-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the amino group can influence its binding affinity and specificity towards these targets. The tert-butyl group may enhance its stability and bioavailability .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-4-tert-butylpyridine: Lacks the amino group, which may affect its reactivity and applications.
4-Amino-6-tert-butylpyridine:
3-Bromo-4-amino-2-tert-butylpyridine: Similar structure but with different substitution pattern, affecting its properties and applications
Uniqueness
5-bromo-2-tert-butylpyridin-4-amine is unique due to the specific combination of substituents on the pyridine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis, medicinal chemistry, and material science .
Propriétés
Formule moléculaire |
C9H13BrN2 |
|---|---|
Poids moléculaire |
229.12 g/mol |
Nom IUPAC |
5-bromo-2-tert-butylpyridin-4-amine |
InChI |
InChI=1S/C9H13BrN2/c1-9(2,3)8-4-7(11)6(10)5-12-8/h4-5H,1-3H3,(H2,11,12) |
Clé InChI |
GLCRRBJFBKLMCC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=NC=C(C(=C1)N)Br |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Benzene, 1,1'-[oxybis(methyleneoxy)]bis[4-chloro-](/img/structure/B8669000.png)





